![molecular formula C17H20O6 B602676 Mycophenolic Acid-d3 CAS No. 1185242-90-3](/img/structure/B602676.png)
Mycophenolic Acid-d3
Übersicht
Beschreibung
RS-61443 D3, auch bekannt als Mycophenolat-Mofetil, ist der Morpholinoethylester der Mycophenolsäure. Es ist ein potenter, nicht-kompetitiver, reversibler Inhibitor von eukaryotischen Inosinmonophosphat-Dehydrogenasen. Diese Verbindung ist vor allem für ihre immunsuppressiven Eigenschaften bekannt, was sie zu einem wertvollen Mittel zur Verhinderung der Organtransplantatabstoßung macht .
Wirkmechanismus
Target of Action
Mycophenolic Acid-d3 primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH is crucial for the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes .
Mode of Action
this compound acts as a potent, reversible, non-competitive inhibitor of IMPDH. By inhibiting this enzyme, the compound effectively reduces the production of guanosine-5’-monophosphate (GMP) from inosine-5’-monophosphate (IMP). This inhibition leads to a decrease in the proliferation of T and B lymphocytes, which are vital components of the immune response .
Biochemical Pathways
The inhibition of IMPDH by this compound disrupts the de novo purine synthesis pathway . This pathway is critical for the synthesis of guanine nucleotides. The downstream effects include reduced availability of guanine nucleotides, leading to impaired DNA and RNA synthesis, and consequently, reduced lymphocyte proliferation .
Pharmacokinetics
this compound, being a deuterated form of Mycophenolic Acid, is used primarily for pharmacokinetic studies. The compound exhibits similar absorption, distribution, metabolism, and excretion (ADME) properties to Mycophenolic Acid. It is well-absorbed orally, with a bioavailability of approximately 94% for its prodrug form, mycophenolate mofetil . The compound is extensively metabolized in the liver and excreted primarily through urine .
Result of Action
The molecular and cellular effects of this compound include a significant reduction in the proliferation of T and B lymphocytes. This results in immunosuppression , making the compound effective in preventing organ transplant rejection and treating autoimmune diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other drugs can influence the efficacy and stability of this compound. For instance, the compound’s stability can be affected by extreme pH levels, and its interaction with other immunosuppressive drugs can either potentiate or diminish its effects .
This compound, through its targeted inhibition of IMPDH, plays a crucial role in immunosuppressive therapy, offering a potent means to control immune responses in various clinical settings.
: DrugBank : Wikipedia : Clearsynth
Biochemische Analyse
Biochemical Properties
Mycophenolic Acid-d3 inhibits de novo purine biosynthesis . It interacts with the enzyme inosine 5’-monophosphate dehydrogenase (IMPDH), a key molecule in the biosynthesis of guanine nucleotides . By inhibiting IMPDH, this compound interferes with the de novo pathway of guanosine nucleotide synthesis .
Cellular Effects
This compound has potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells . Furthermore, it significantly suppresses IFN-α production with IRF7 nuclear translocation and represses the AKT activity .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), blocking the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This interference with the de novo pathway of guanosine nucleotide synthesis leads to a decrease in the proliferation of B and T lymphocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to promote a transient decrease in the levels of ATP followed by the activation of AMPK aimed at restoring the intracellular ATP pool .
Dosage Effects in Animal Models
In animal models, this compound has been observed to induce around 10% weight loss at the end of the protocol associated with a significant decrease in caecum weight and a slight reduction in colon length . All animals developed myelosuppression, hyperbilirubinemia, hyporexia, decreased gastrointestinal motility, and decreased fecal output by the seventh day of treatment .
Metabolic Pathways
This compound is mainly metabolized by glucuronyl transferase to form glucuronidated metabolites . The major metabolite of this compound is Mycophenolic acid glucuronide (MPAG), which does not display pharmacological activity .
Transport and Distribution
This compound is eliminated in the urine as Mycophenolic acid glucuronide (MPAG), while 3% is eliminated unchanged . MPAG is also secreted in the bile and is available for deconjugation by gut flora .
Subcellular Localization
The subcellular localization of the this compound biosynthetic enzymes includes the cytosolic polyketide synthase and O-methyltransferase, the Golgi apparatus-associated prenyltransferase, the endoplasmic reticulum-bound oxygenase and P450-hydrolase fusion enzyme, and the peroxisomal acyl-CoA hydrolase .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
RS-61443 D3 wird durch die Veresterung von Mycophenolsäure mit Morpholinoethanol synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid, um die Bildung der Esterbindung zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Esterprodukts zu verhindern .
Industrielle Produktionsverfahren
In industriellen Umgebungen folgt die Produktion von RS-61443 D3 einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Das Endprodukt wird dann strengen Qualitätskontrollmaßnahmen unterzogen, um sicherzustellen, dass es die pharmazeutischen Standards erfüllt .
Chemische Reaktionsanalyse
Reaktionstypen
RS-61443 D3 unterliegt hauptsächlich der Hydrolyse, um Mycophenolsäure freizusetzen, die die aktive Form des Arzneimittels ist. Diese Hydrolyse kann sowohl unter sauren als auch unter basischen Bedingungen stattfinden. Die Verbindung unterliegt aufgrund ihrer stabilen Esterstruktur typischerweise keinen Oxidations- oder Reduktionsreaktionen .
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen, Wasser.
Veresterung: Mycophenolsäure, Morpholinoethanol, Dicyclohexylcarbodiimid, wasserfreie Bedingungen.
Hauptprodukte
Hydrolyse: Mycophenolsäure.
Veresterung: RS-61443 D3 (Mycophenolat-Mofetil).
Wissenschaftliche Forschungsanwendungen
RS-61443 D3 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Immunologie, Medizin und Pharmakologie. Zu seinen wichtigsten Anwendungen gehören:
Immunsuppression: RS-61443 D3 wird verwendet, um die Abstoßung von Organtransplantaten zu verhindern, indem es die Proliferation von T- und B-Lymphozyten selektiv hemmt.
Autoimmunerkrankungen: Es wird auch zur Behandlung von Autoimmunerkrankungen wie Lupusnephritis und rheumatoider Arthritis eingesetzt.
Pharmakokinetik: RS-61443 D3 wird in pharmakokinetischen Studien verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Immunsuppressiva zu verstehen.
Wirkmechanismus
RS-61443 D3 entfaltet seine Wirkung, indem es die Inosinmonophosphat-Dehydrogenase hemmt, ein Enzym, das für die De-novo-Synthese von Guanosinnukleotiden entscheidend ist. Durch die Hemmung dieses Enzyms reduziert RS-61443 D3 die Guanosintriphosphat- und Guanosindiphosphat-Spiegel, was zur Unterdrückung der Lymphozytenproliferation führt. Diese selektive Hemmung von Lymphozyten ist auf ihre Abhängigkeit vom De-novo-Weg für die Purinsynthese zurückzuführen, während andere Zelltypen den Salvage-Weg nutzen können .
Analyse Chemischer Reaktionen
Types of Reactions
RS-61443 D3 primarily undergoes hydrolysis to release mycophenolic acid, which is the active form of the drug. This hydrolysis can occur under both acidic and basic conditions. The compound does not typically undergo oxidation or reduction reactions due to its stable ester structure .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Esterification: Mycophenolic acid, morpholinoethanol, dicyclohexylcarbodiimide, anhydrous conditions.
Major Products
Hydrolysis: Mycophenolic acid.
Esterification: RS-61443 D3 (mycophenolate mofetil).
Wissenschaftliche Forschungsanwendungen
Therapeutic Drug Monitoring
Therapeutic drug monitoring (TDM) is crucial for optimizing the use of immunosuppressive therapies, particularly in organ transplantation. Mycophenolic Acid-d3 serves as an internal standard in high-resolution mass spectrometry (LC-MS) methods for quantifying mycophenolic acid levels in human plasma. The use of this compound allows for enhanced accuracy and precision in measuring drug concentrations, which is essential for adjusting dosages to avoid toxicity while ensuring efficacy.
Key Findings:
- A study demonstrated that using this compound in LC-MS methods improved the selectivity and sensitivity of drug quantification, enabling reliable TDM in clinical settings .
- The method validated with this compound showed a lower limit of quantification (LLOQ) of 0.078 µg/mL, with robust calibration curves across a concentration range .
Pharmacokinetic Studies
Pharmacokinetic studies assess how drugs are absorbed, distributed, metabolized, and excreted in the body. This compound is utilized to investigate the pharmacokinetics of mycophenolate mofetil (MMF), especially concerning its active metabolite, mycophenolic acid.
Case Study:
- A study involving pediatric patients with systemic lupus erythematosus (SLE) explored the correlation between plasma concentrations of mycophenolic acid and 25-hydroxyvitamin D levels. The results indicated that higher exposure levels of mycophenolic acid were associated with improved disease control . The use of this compound allowed for accurate tracking of drug levels over time.
Research on Gastrointestinal Side Effects
Research has identified gastrointestinal side effects as significant limitations in the clinical use of MMF. Studies using this compound have explored mechanisms by which gut microbiota and bile acids interact with MMF to induce these side effects.
Key Insights:
- A recent study highlighted how secondary bile acids were reduced following MMF administration, leading to gastrointestinal toxicity. Supplementation with specific bile acids alleviated these side effects, demonstrating a potential therapeutic pathway .
- The role of this compound in these studies provides a controlled method to measure drug interactions within the gastrointestinal tract .
Anti-inflammatory Research
This compound has been pivotal in studying anti-inflammatory mechanisms associated with mycophenolate mofetil therapy. Its application extends to understanding how this compound affects cellular proliferation and inflammation in various models.
Experimental Findings:
- In vitro studies on mesangial cells revealed that Mycophenolic Acid significantly inhibited cell proliferation, showing up to 98% inhibition at higher concentrations . This indicates its potential use in treating inflammatory conditions related to renal pathology.
- In vivo experiments demonstrated that mycophenolate mofetil therapy improved renal histology and reduced proteinuria in nephritic models, further supporting its anti-inflammatory properties .
Optimization of Treatment Protocols
This compound plays a critical role in optimizing treatment protocols for patients undergoing immunosuppressive therapy. By providing accurate measurements of drug levels, clinicians can tailor treatments based on individual pharmacokinetic profiles.
Clinical Implications:
Vergleich Mit ähnlichen Verbindungen
RS-61443 D3 ist einzigartig in seiner selektiven Hemmung der Lymphozytenproliferation. Zu ähnlichen Verbindungen gehören:
Azathioprin: Ein weiteres Immunsuppressivum, das die Purinsynthese hemmt, aber eine breitere Palette von Wirkungen auf verschiedene Zelltypen hat.
Methotrexat: Ein Immunsuppressivum und Chemotherapeutikum, das die Dihydrofolat-Reduktase hemmt und sowohl die Purin- als auch die Pyrimidinsynthese beeinflusst.
Ciclosporin: Ein Immunsuppressivum, das die Calcineurin hemmt, was zu einer verringerten Aktivierung von T-Lymphozyten führt.
RS-61443 D3 zeichnet sich durch seine spezifische Zielsetzung der Inosinmonophosphat-Dehydrogenase und seine reversible, nicht-kompetitive Hemmung aus, die eine selektivere immunsuppressive Wirkung bietet .
Biologische Aktivität
Mycophenolic Acid-d3 (MPA-d3) is a deuterated form of Mycophenolic Acid (MPA), an immunosuppressant widely used in organ transplantation and autoimmune diseases. This article explores the biological activity of MPA-d3, focusing on its pharmacodynamics, mechanisms of action, and clinical implications, supported by data tables and research findings.
Inhibition of IMPDH
MPA exerts its immunosuppressive effects primarily through the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis pathway of purines. This inhibition selectively affects lymphocytes, as they rely heavily on this pathway for proliferation. MPA-d3 maintains this mechanism, providing similar immunosuppressive effects as its non-deuterated counterpart.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile
The pharmacokinetic properties of MPA-d3 are crucial for understanding its therapeutic efficacy. Studies have shown that MPA-d3 exhibits a similar absorption profile to MPA, with peak plasma concentrations occurring within 1-2 hours post-administration. The area under the concentration-time curve (AUC) is often monitored to optimize dosing regimens.
Parameter | MPA | MPA-d3 |
---|---|---|
Peak Plasma Concentration (Cmax) | 2-4 µg/mL | Similar |
Time to Cmax | 1-2 hours | Similar |
Half-life | 10-16 hours | Similar |
Pharmacodynamic Effects
Research indicates that MPA-d3 effectively reduces T cell proliferation and cytokine production. A study demonstrated that both in vitro and ex vivo applications of MPA-d3 significantly inhibited T cell activation markers, including CD25 and CD69, confirming its role as an immunosuppressant.
Case Study: Systemic Lupus Erythematosus (SLE)
A recent study investigated the relationship between MPA exposure levels and disease activity in children with SLE. The findings indicated that higher AUC values correlated with lower SLE Disease Activity Index (SLEDAI) scores, suggesting effective disease control with optimized MPA dosing.
Study Parameter | Result |
---|---|
AUC (0-24h) | Higher values = Lower SLEDAI |
Vitamin D Correlation | Significant association |
Comparative Efficacy
In comparison to other immunosuppressants like calcineurin inhibitors, MPA-d3 shows a favorable safety profile with reduced nephrotoxicity. This makes it particularly useful in renal transplant patients where kidney function preservation is critical.
Eigenschaften
IUPAC Name |
(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNSFSBZBAHARI-HZIIEIAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Mycophenolic Acid D3 as an internal standard in analytical chemistry, specifically in the context of Mycophenolic acid quantification?
A2: Mycophenolic Acid D3 serves as an ideal internal standard for quantifying Mycophenolic acid in biological matrices like human plasma using HPLC-MS/MS. [] Its similar chemical structure to Mycophenolic acid allows it to mimic the analyte's behavior during sample preparation and analysis, ensuring accurate and reliable quantification. By using Mycophenolic Acid D3, variations during extraction, ionization, and detection can be accounted for, improving the precision and accuracy of Mycophenolic acid measurements in pharmacokinetic studies and clinical monitoring. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.